molecular formula C10H13BO3 B13466395 (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid

(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid

Cat. No.: B13466395
M. Wt: 192.02 g/mol
InChI Key: AKLJWWJPDDKOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,3-dihydrobenzofuran moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid typically involves the reaction of 5-bromo-2,3-dihydro-1-benzofuran with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronic acid after hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid is used to create complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of halogenated nucleosides and other bioactive compounds .

Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a crucial building block in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: What sets (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable intermediates and final products makes it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid

InChI

InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2

InChI Key

AKLJWWJPDDKOQC-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC2=C(C=C1)OCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.